molecular formula C19H21N5O3 B2823867 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797617-23-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2823867
CAS RN: 1797617-23-2
M. Wt: 367.409
InChI Key: YYYSUAJZNKIDGQ-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

One study focused on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment. This compound shares structural features with the queried chemical, specifically the benzofuran and piperidine components. The study revealed its metabolism primarily via oxidation of the benzofuran ring, suggesting similar compounds may undergo comparable metabolic pathways (Renzulli et al., 2011).

Inhibitors of Soluble Epoxide Hydrolase

Another research identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle for high potency and selectivity. This suggests that modifications to the piperidine component, as seen in the queried compound, could lead to novel inhibitors with significant therapeutic potential (Thalji et al., 2013).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Research on benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition demonstrated the efficacy of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives, indicating the potential of similar structures in antimicrobial applications (Reddy et al., 2014).

Potential Antipsychotic Agents

A study synthesized heterocyclic analogues of 1192U90, incorporating piperazine and benzofuran components, and evaluated them as potential antipsychotic agents. This research underscores the relevance of these structural motifs in developing new therapeutic agents (Norman et al., 1996).

Antifungal Potential

A novel synthesis of benzofuran-1,2,3-triazole hybrids investigated their fungicidal preservatives against various fungi. This highlights the utility of incorporating triazole and benzofuran units for antifungal applications (Abedinifar et al., 2020).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-23-12-15(21-22-23)18(25)20-11-13-6-8-24(9-7-13)19(26)17-10-14-4-2-3-5-16(14)27-17/h2-5,10,12-13H,6-9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYSUAJZNKIDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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